molecular formula C11H19NO4 B1266901 Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate CAS No. 71172-59-3

Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

Cat. No. B1266901
CAS RN: 71172-59-3
M. Wt: 229.27 g/mol
InChI Key: FDOUEVZZUSOBRB-UHFFFAOYSA-N
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Description

Scientific Research Applications

Synthesis of Key Intermediates in Pharmaceutical Compounds

Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it's utilized in the practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, which is a potent gastrointestinal stimulant (B. Kim et al., 2001). This showcases its importance in facilitating the creation of effective medical treatments.

Application in Microwave-Assisted Chemical Reactions

The compound is also significant in microwave-assisted chemical reactions. For instance, it's used in the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with various amines, leading to the formation of corresponding carboxamides in good yields (M. Milosevic et al., 2015). This demonstrates its role in optimizing chemical synthesis procedures.

Transformations into Various Pharmacologically Relevant Compounds

Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate can undergo transformations to produce various pharmacologically relevant compounds. One such example is the transformation into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, which potentially have significant applications in the pharmaceutical industry (A. Albreht et al., 2009).

Development of Anticancer Agents

The compound is instrumental in the development of anticancer agents. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, an analogue of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, has been shown to mitigate drug resistance and synergize with a variety of cancer therapies in leukemia cells (S. Das et al., 2009). This underlines its potential in cancer treatment strategies.

Use in Radiochemical Synthesis

Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate has been used in the radiochemical synthesis of compounds such as (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid. These compounds are significant in determining the efficacy of potential GABA transporter substances in vitro (R. Schirrmacher et al., 2000). This highlights its role in advancing neurological research.

Facilitation of Microbial Reduction Processes

The compound is also employed in microbial reduction processes. For instance, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate using Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate results in products with high diastereo- and enantioselectivities, critical for specific pharmaceutical applications (Zhiwei Guo et al., 2006).

Involvement in Photophysical Research

This compound is also involved in photophysical research, contributing to the study of novel dyes and labeling agents for use in bio-analytical sensors and optoelectronic devices (Ebru Bozkurt & Ş. D. Doğan, 2018).

Future Directions

The future directions of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate are not clearly stated in the available literature. However, given its strong alkylation activity and ability to form esters with organic acids, it may have potential applications in the synthesis of other organic compounds2.


properties

IUPAC Name

ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-16-11(14)9-4-6-12(7-5-9)8-10(13)15-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOUEVZZUSOBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293689
Record name ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

CAS RN

71172-59-3
Record name Methyl 4-(ethoxycarbonyl)-1-piperidineacetate
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Record name NSC 91515
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Record name NSC91515
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Record name ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-CARBETHOXY-1-PIPERIDINEACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JY Soni, V Premasagar… - Letters in Organic …, 2015 - ingentaconnect.com
An improved method for the synthesis of 3-quinuclidinone hydrochloride 4 from piperidine-4-carboxylic acid 1 has been described. Reaction of piperidine-4-carboxylic acid 1 with …
Number of citations: 3 www.ingentaconnect.com
JY Soni - 2016 - search.proquest.com
Heterocyclic chemistry is a very important branch of organic chemistry accounting for nearly one-third of modern publications. A cyclic organic compound containing all carbon atoms in …
Number of citations: 0 search.proquest.com

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